Product packaging for 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine(Cat. No.:)

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine

Cat. No.: B13315146
M. Wt: 139.24 g/mol
InChI Key: YBYRZXOKKZNEGP-UHFFFAOYSA-N
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Description

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine is a chemical compound of significant interest in pharmaceutical and organic synthesis research, featuring a spiro[2.4]heptane scaffold. The spiro[2.4]heptane core, a bicyclic structure consisting of cyclopropane and cyclopentane rings sharing a single carbon atom, provides unique three-dimensional rigidity and steric properties that are valuable in drug design . Research into similar spiro[2.4]heptane derivatives has demonstrated potent biological activities. For instance, compounds containing this scaffold have been developed for the treatment of infections caused by Flaviviridae . Furthermore, spiro[2.4]heptane moieties have been incorporated into novel 1β-methylcarbapenems, resulting in antibiotics that were found to be more active than imipenem against various Gram-negative bacteria . The primary amine group on the ethane spacer in this compound makes it a versatile building block or intermediate for further chemical synthesis, such as forming amides or conjugates for the development of new active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B13315146 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-spiro[2.4]heptan-7-ylethanamine

InChI

InChI=1S/C9H17N/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7,10H2

InChI Key

YBYRZXOKKZNEGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)CCN

Origin of Product

United States

Synthetic Methodologies for 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine and Analogous Spiro 2.4 Heptane Amines

Construction of the Spiro[2.4]heptane Core Structure

The formation of the spiro[2.4]heptane skeleton is a critical step in the synthesis of the target molecule and its analogs. Several methodologies have been developed to construct this strained bicyclic system, which features a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom.

Cyclization Reactions for Spiro[2.4]heptane Scaffold Formation

Intramolecular cyclization reactions are a common approach to generate the spiro[2.4]heptane framework. These reactions often start from appropriately functionalized cyclopentane or cyclohexane (B81311) precursors. For instance, a substituted cyclopentanone (B42830) can be converted into a precursor bearing a leaving group and a nucleophilic carbon, which can then undergo an intramolecular reaction to form the spirocyclic system.

Another approach involves the cyclopropanation of a methylenecyclopentane (B75326) derivative. The Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes and can be applied to the synthesis of the spiro[2.4]heptane core.

A notable example in the literature describes the synthesis of a spiro[2.4]heptane-containing nucleoside analog where a key step involves the Simmons-Smith cyclopropanation of a 6-exocyclic methylene (B1212753) carbocyclic intermediate. This transformation efficiently constructs the desired spiro[2.4]heptane core.

Palladium-Catalyzed Ring Opening and Rearrangement Strategies for Spiro[2.4]heptene/Spiro[2.4]heptane Derivatives

Palladium catalysis offers a versatile and powerful tool for the synthesis of complex carbocyclic systems, including spiro[2.4]heptane derivatives. One strategy involves the palladium-catalyzed ring opening of cyclopropane-appended spirotricyclic olefins with soft nucleophiles or organoboronic acids. This method provides a facile route to functionalized spiro[2.4]heptenes under mild reaction conditions. These spiro[2.4]heptene intermediates can then be readily hydrogenated to the corresponding saturated spiro[2.4]heptane derivatives.

Furthermore, a palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins has been developed for the synthesis of spiro[2.4]heptanes. nih.gov This reaction proceeds with high selectivity through a nucleophilic ring closure to the central carbon of a π-allylpalladium intermediate. The choice of ligand is crucial in controlling the reaction pathway, allowing for selective formation of the desired spiro[2.4]heptane product.

Reaction Type Starting Materials Catalyst/Reagents Product Key Features
Palladium-Catalyzed Ring OpeningCyclopropane-appended spirotricyclic olefins, nucleophilesPalladium catalystFunctionalized spiro[2.4]heptenesMild reaction conditions, access to functionalized derivatives.
Palladium-Catalyzed Cycloadditionγ-Methylidene-δ-valerolactones, electron-deficient olefinsPalladium catalyst, specific ligandSpiro[2.4]heptanesHigh selectivity, ligand-dependent control. nih.gov

Diels-Alder and Other Cycloaddition Approaches to Spiro[2.4]heptane Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings and can be adapted for the synthesis of spirocyclic systems. While not a direct route to the five-membered ring of the spiro[2.4]heptane core, it can be used to construct a precursor which is then further elaborated.

A more direct cycloaddition approach involves the reaction of a cyclopentadiene (B3395910) derivative with a cyclopropene (B1174273) equivalent. Additionally, [3+2] cycloaddition reactions can be employed. For instance, the reaction of a trimethylenemethane (TMM) equivalent, often generated from a palladium precursor, with an appropriate alkene can lead to the formation of a five-membered ring, which can be part of a spirocyclic system.

Stereoselective Synthesis of Enantiopure 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound and its analogs is of significant importance.

Asymmetric Cyclopropanation and Related Chiral Induction Methods for Spiro[2.4]heptane Chirality

Asymmetric cyclopropanation is a key strategy for establishing the stereocenters in the spiro[2.4]heptane core. This can be achieved using chiral catalysts or chiral auxiliaries. Rhodium-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a well-established method. For example, the use of chiral dirhodium(II) carboxylate catalysts can induce high levels of enantioselectivity in the cyclopropanation step.

In the context of spiro[2.4]heptane synthesis, an asymmetric intramolecular cyclopropanation of a suitably designed precursor can afford an enantiomerically enriched spiro[2.4]heptane derivative. The stereochemistry of the final amine product would then be dependent on the stereochemistry of this core structure.

Method Catalyst/Reagent Substrate Enantioselectivity Key Features
Rhodium-Catalyzed Asymmetric CyclopropanationChiral Dirhodium(II) CarboxylatesOlefin and Diazo CompoundOften >90% eeHigh efficiency and enantioselectivity.
Asymmetric Simmons-Smith ReactionChiral Ligands with Zn-Cu coupleMethylene-cyclopentane derivativeVariableStoichiometric use of chiral reagents.

Phase-Transfer Catalysis in Spiroamine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. In the synthesis of spiroamines, PTC can be employed for various transformations, including alkylation and cyclization reactions, often under mild conditions and with simple experimental procedures.

Chiral phase-transfer catalysts can be used to achieve asymmetric synthesis. For example, the alkylation of a prochiral enolate precursor to a spirocyclic ketone using a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst can proceed with high enantioselectivity. This chiral ketone can then be converted to the corresponding chiral spiroamine. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric phase-transfer catalysis are broadly applicable in the synthesis of chiral amines.

Functionalization Approaches for the Ethan-1-amine Moiety

The introduction and modification of the ethan-1-amine side chain onto the spiro[2.4]heptane core is a critical phase in the synthesis of the target molecule and its derivatives. This can be accomplished through direct amination techniques or by strategically derivatizing a primary amine precursor that is already attached to the spirocyclic scaffold.

Direct Amination and Reductive Amination Protocols

Direct amination methods provide a straightforward route to primary amines. A prominent strategy in this category is reductive amination. This widely utilized method involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine in the presence of a reducing agent. organic-chemistry.org

For the synthesis of this compound, a logical precursor would be 2-{spiro[2.4]heptan-4-yl}acetaldehyde. This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents offers different levels of reactivity and selectivity, allowing for optimization of the reaction conditions. Catalytic hydrogenation can also be employed as a means of reduction.

An alternative, yet related, approach begins with spiro[2.4]heptan-4-one. This ketone can undergo a one-pot reaction with a suitable two-carbon nitrogen-containing nucleophile, followed by reduction, to afford the target amine.

The general mechanism for reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. The subsequent reduction of this intermediate yields the final amine. The choice of reducing agent is crucial, as it must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.

PrecursorReagentsProduct
2-{Spiro[2.4]heptan-4-yl}acetaldehyde1. NH₃ 2. Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)This compound
Spiro[2.4]heptan-4-one1. Aminoacetaldehyde dimethyl acetal, acid catalyst 2. Reducing Agent (e.g., NaBH₄)This compound

Strategic Derivatization of Primary Amine Precursors

Once the primary amine, this compound, has been synthesized, the ethan-1-amine moiety can be further functionalized to create a diverse range of analogous compounds. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com To achieve selective mono-alkylation, a strategy involving the use of the amine hydrobromide salt in the presence of a base can be employed. rsc.orgresearchgate.net This method relies on the differential basicity of the primary and the product secondary amine to control the extent of alkylation. Reductive amination can also be used for N-alkylation by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding amides. youtube.comyoutube.com These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. Amides are a common functional group in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

N-Sulfonylation: Sulfonamides can be prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base. This functional group is another important feature in many biologically active molecules.

These derivatization reactions allow for the systematic modification of the properties of the parent amine, such as its basicity, lipophilicity, and hydrogen bonding capacity, which can have a significant impact on its biological activity.

Derivatization ReactionReagent ExamplesFunctional Group Formed
N-AlkylationAlkyl halides (e.g., CH₃I), Aldehydes/Ketones + Reducing AgentSecondary or Tertiary Amine
N-AcylationAcyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O)Amide
N-SulfonylationSulfonyl chlorides (e.g., CH₃SO₂Cl)Sulfonamide

Computational Chemistry and Molecular Modeling of 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule. These ab initio approaches solve approximations of the Schrödinger equation to provide detailed insights into electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are routinely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine. For spirocyclic systems, DFT is particularly useful for quantifying the effects of ring strain on bond lengths and angles.

A typical DFT study on this molecule, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield precise data on its structural parameters. These calculations can reveal the subtle distortions in the spiro[2.4]heptane core induced by the ethylamine (B1201723) substituent and provide a foundational dataset for more advanced simulations.

ParameterCalculated Value (Illustrative)Description
C-C (Cyclopropane)1.50 ÅBond length within the three-membered ring.
C-C (Cyclopentane)1.55 ÅAverage bond length within the five-membered ring.
C-N (Amine)1.47 ÅBond length of the carbon-nitrogen bond.
∠C-N-H111.0°Angle of the amine group.
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Dipole Moment1.3 DMeasure of the molecule's overall polarity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. It is particularly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would show a region of significant negative potential (typically colored red) localized around the nitrogen atom, corresponding to its lone pair of electrons. This electron-rich area is the primary site for protonation, defining the molecule's basicity.

Structure-Activity Relationship (SAR) and Rational Design Principles

In Silico Docking Studies and Predicted Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies on structurally related spiro compounds can help infer potential interactions.

Docking studies on various spirocyclic derivatives have revealed key interaction patterns. For instance, research on spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] as cholinesterase inhibitors highlighted that the size of the spirocarbocyclic moiety is inversely proportional to inhibitory activity, suggesting that steric hindrance within the enzyme's active site plays a crucial role. Similarly, docking analyses of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives identified promising binding potential to targets like the main protease of SARS-CoV-2 and human mast cell tryptase through hydrogen bonds and hydrophobic interactions.

For this compound, the spiro[2.4]heptane core, being a rigid and three-dimensional structure, is likely to fit into hydrophobic pockets of a target protein. The ethylamine side chain provides flexibility and a primary amine group, which is a key site for forming hydrogen bonds and salt bridges with amino acid residues like aspartate or glutamate (B1630785) in an active site.

Predicted Interactions for this compound:

Interaction TypeStructural Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding Primary Amine (-NH2)Aspartate, Glutamate, Serine, Threonine
Hydrophobic Interactions Spiro[2.4]heptane RingLeucine, Isoleucine, Valine, Phenylalanine
Van der Waals Forces Entire MoleculeVarious residues in the binding pocket
Ionic Interactions/Salt Bridge Protonated Amine (-NH3+)Deprotonated Aspartate or Glutamate

These predicted interactions are based on the fundamental principles of molecular recognition and data from analogous spiro compounds. The specific interactions would, of course, depend on the topology and chemical nature of the target protein's binding site.

Biochemical and Biological Research of 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine: in Vitro Insights and Mechanistic Studies

Cell-Based Assays for Intracellular Mechanism Elucidation

In Vitro Cellular Responses to 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine

Information regarding the effects of this compound on cellular processes such as proliferation, viability, apoptosis, or morphological changes in various cell lines is not documented in accessible research. Therefore, no data tables or detailed findings on cellular responses can be provided at this time.

Investigations into Intracellular Target Engagement and Signaling Pathways

There is no available research detailing the molecular mechanisms of action for this compound. Studies identifying its specific intracellular binding partners or its influence on signaling pathways, such as kinase cascades or second messenger systems, have not been published. As a result, a discussion on target engagement and pathway modulation is not possible.

Applications of Spiro 2.4 Heptane Derivatives and Amines in Materials Science and Supramolecular Chemistry

Utilization of Spiro[2.4]heptane Amines as Monomers and Building Blocks in Polymer Science

The primary amine group in 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine makes it a suitable monomer for step-growth polymerization. It can react with a variety of co-monomers, such as dicarboxylic acids or diacyl chlorides, to form polyamides, or with dianhydrides to form polyimides. The incorporation of the bulky and rigid spiro[2.4]heptane moiety into the polymer backbone fundamentally alters the resulting material's properties compared to polymers derived from more flexible, linear amines.

The presence of the spiro center disrupts efficient chain packing, leading to an increase in amorphous domains within the polymer. libretexts.org This structural feature can enhance the solubility of typically rigid polymers in common organic solvents, facilitating their processing. Furthermore, the inefficient packing creates interstitial voids, or free volume, on a molecular scale. This is a key characteristic of Polymers of Intrinsic Microporosity (PIMs), which are sought after for applications in gas separation and storage. rsc.orgswan.ac.uk The thermal stability of polymers can also be enhanced by the rigid spirocyclic structure, which restricts segmental motion and raises the glass transition temperature (Tg). researchgate.net

Table 1: Predicted Properties of Polymers Incorporating this compound

Polymer TypePotential Co-monomerAnticipated Influence of Spiro[2.4]heptane MoietyPotential Application
PolyamideAdipoyl chlorideIncreased Tg, enhanced solubility, higher fractional free volume.High-performance fibers, specialty plastics.
PolyimidePyromellitic dianhydrideExcellent thermal stability, good solubility for a polyimide, intrinsic microporosity.Gas separation membranes, high-temperature dielectrics.
PolyureaToluene diisocyanateReduced hydrogen bonding efficiency due to steric hindrance, leading to modified mechanical properties.Elastomers, coatings.

Integration into Novel Functional Materials with Tailored Properties

The integration of the this compound structure into materials allows for the precise tailoring of their functional properties. The spirocyclic core is not merely a passive structural element; its stereochemistry and rigidity can be exploited to control material characteristics at the molecular level. nih.govnih.gov

In the field of gas separation, the introduction of spiro-centers like spiro[2.4]heptane is a recognized strategy for creating PIMs. rsc.org These materials possess a high free volume that allows for the selective permeation of gases. By varying the structure of the polymer backbone into which the spiro amine is incorporated, membranes can be designed with specific selectivity for gas pairs like O₂/N₂ or CO₂/CH₄. rsc.org

The unique three-dimensional structure of spiro compounds also makes them interesting for optical materials. ontosight.ai When incorporated into conjugated polymer systems, the spiro center can act as a structural isolator, preventing electronic conjugation between adjacent polymer chains in the solid state. This can lead to materials with distinct photoluminescent properties in both solution and solid forms, which is advantageous for applications in organic light-emitting diodes (OLEDs) and sensors. The rigid framework helps to minimize non-radiative decay pathways, potentially increasing quantum efficiency.

Table 2: Tailored Properties of Functional Materials with Spiro[2.4]heptane Moieties

Material ClassTarget PropertyRole of Spiro[2.4]heptane MoietyExample Application
Gas Separation Membranes (PIMs)High Permeability & SelectivityCreates a contorted, rigid structure that prevents efficient chain packing, increasing free volume.Carbon capture, air separation.
Organic Electronics (e.g., OLEDs)High Solid-State LuminescenceThe spiro center sterically isolates chromophores, preventing aggregation-caused quenching.Display screens, solid-state lighting.
Low-k DielectricsLow Dielectric ConstantIncreases free volume (porosity) on a molecular scale, which lowers the material's overall dielectric constant.Insulators in microelectronic devices.

Prodrug Strategies and Targeted Chemical Modification of Amine Functionality in Academic Research

Enzyme-Mediated and Physiologically Triggered Activation Mechanisms

Further investigation into the synthesis and biological activity of novel spiro compounds may, in the future, provide the necessary foundation for such an article. However, at present, the scientific literature does not support the creation of the requested content.

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and amine proton environments.
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral spiro centers .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C₈H₁₆N₂ has a theoretical MW of 140.23 g/mol) .
    Advanced Analysis
    Comparative studies with analogs (e.g., trifluoromethyl or nitro-substituted derivatives) reveal substituent effects on solubility and stability. For example, electron-withdrawing groups enhance thermal stability but reduce aqueous solubility .

What pharmacological applications are explored for this compound derivatives, and how are target selectivity assays designed?

Advanced Research Applications
Spiro compounds are leveraged as core scaffolds in drug discovery due to their conformational rigidity. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1 inhibitor, demonstrated an IC₅₀ of 8.5 nM with 48-fold selectivity over JAK2 .
Methodological Considerations

  • Kinase Profiling : Use broad-panel kinase assays to assess off-target effects.
  • In Vivo Models : Evaluate efficacy in collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models for inflammatory diseases .

How should researchers address contradictions in toxicity data for spirocyclic amines like this compound?

Data Contradiction Analysis
While some safety data sheets classify similar amines as non-hazardous (e.g., no acute toxicity classification ), others highlight gaps in toxicological profiles. To resolve contradictions:

  • Conduct Ames tests and in vitro hepatotoxicity assays to assess mutagenicity and liver damage risks.
  • Compare structural analogs (e.g., 2,2,2-trifluoro derivatives) to identify toxicity trends linked to substituents .

What strategies are employed to study structure-activity relationships (SAR) for this compound analogs?

Advanced SAR Methodology
SAR studies focus on substituent effects at the spiro core and amine group. For example:

CompoundSubstituentBiological ActivitySelectivity Index
(R)-6c (JAK1 inhibitor)TrifluoromethylIC₅₀ = 8.5 nM (JAK1)48 (JAK2)
Analog with nitro group4-Fluoro-3-nitrophenylEnhanced receptor bindingNot reported

Computational docking and molecular dynamics simulations predict binding modes, guiding rational design .

How can enantiomeric purity of this compound be ensured during synthesis?

Q. Methodological Answer

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during spiro ring formation to favor a single enantiomer .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

  • Batch vs. Flow Reactors : Transitioning from batch to continuous flow systems improves yield consistency but requires optimization of residence time and mixing efficiency .
  • Purification at Scale : Industrial-scale chromatography or distillation may replace lab-scale recrystallization, necessitating solvent recovery systems to reduce costs .

How do researchers evaluate the metabolic stability of this compound derivatives?

Q. ADME Studies

  • Microsomal Assays : Incubate compounds with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., amine oxidation).
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interaction risks .

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